1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1040636-02-9
Cat. No.: VC11941355
Molecular Formula: C17H13FN4O2
Molecular Weight: 324.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040636-02-9 |
|---|---|
| Molecular Formula | C17H13FN4O2 |
| Molecular Weight | 324.31 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-6-oxo-N-pyridin-4-ylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C17H13FN4O2/c18-13-3-1-12(2-4-13)11-22-16(23)6-5-15(21-22)17(24)20-14-7-9-19-10-8-14/h1-10H,11H2,(H,19,20,24) |
| Standard InChI Key | DKHVOMRLMVBZAN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C(=O)NC3=CC=NC=C3)F |
| Canonical SMILES | C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C(=O)NC3=CC=NC=C3)F |
Introduction
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a molecular formula of C17H13FN4O2 and a molecular weight of 324.31 g/mol . This compound belongs to the pyridazine class, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a fluorophenyl group and a pyridinyl moiety suggests potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridazine-3-carboxamide typically involves the condensation of a pyridazine derivative with a 4-fluorobenzyl halide and a pyridin-4-yl carboxylic acid derivative. Detailed synthetic routes may vary depending on the specific starting materials and conditions used.
Biological Activity
Pyridazine derivatives are known for their broad spectrum of biological activities. While specific data on this compound's biological activity is limited, compounds with similar structures have shown potential in various therapeutic areas. Further research is needed to explore its potential applications in medicine.
Spectroscopic Data
Spectroscopic analysis, such as NMR and IR spectroscopy, is essential for characterizing the structure of organic compounds. For pyridazine derivatives, typical NMR signals would include resonances for the aromatic protons and any aliphatic groups present. IR spectroscopy would show absorption bands corresponding to the carbonyl and amide functionalities.
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